5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one
CAS No.: 4926-21-0
Cat. No.: VC17157656
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4926-21-0 |
---|---|
Molecular Formula | C8H9N3O |
Molecular Weight | 163.18 g/mol |
IUPAC Name | 5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Standard InChI | InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12) |
Standard InChI Key | ONLSPZUKGVNLAT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=NNC(=O)N2C(=C1)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
5,7-Dimethyl[1, triazolo[4,3-a]pyridin-3(2H)-one features a bicyclic framework comprising a 1,2,4-triazole ring fused to a pyridine ring at positions 4 and 3-a (Figure 1). The methyl groups at positions 5 and 7 introduce steric and electronic modifications compared to the parent compound, triazolo[4,3-a]pyridin-3(2H)-one (CAS 6969-71-7), which lacks these substituents . The InChI key (InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12)) confirms the presence of two methyl groups and a ketone oxygen at position 3 .
Table 1: Structural comparison with the parent compound
Property | 5,7-Dimethyl Derivative | Parent Compound |
---|---|---|
CAS Number | 4926-21-0 | 6969-71-7 |
Molecular Formula | C₈H₉N₃O | C₆H₅N₃O |
Molecular Weight (g/mol) | 163.18 | 135.12 |
Melting Point (°C) | 208–209 | 231 |
The methyl groups reduce molecular symmetry, lowering the melting point by approximately 23°C compared to the parent structure . Computational analyses predict a logP value of -1.17 for the parent compound, suggesting moderate hydrophilicity , though the dimethyl variant’s logP remains unreported.
Spectral Characterization
While experimental spectral data for the dimethyl derivative are sparse, the parent compound’s IR spectra show N-H stretching at 3,200–3,400 cm⁻¹ and C=O absorption near 1,680 cm⁻¹ . For the dimethyl analogue, ¹H-NMR would likely exhibit singlet peaks for the methyl groups (δ 2.3–2.5 ppm) and aromatic protons deshielded by the electron-withdrawing triazole ring .
Synthesis and Reaction Pathways
Mechanistic Insights
Triazolopyridine synthesis typically proceeds via Knoevenagel condensation followed by Michael addition and cyclization (Scheme 1) . For the dimethyl variant, steric effects from the methyl groups may slow the Michael addition step, necessitating optimized reaction times or catalysts.
Physicochemical and Thermodynamic Properties
Thermal Stability
The compound’s melting point (208–209°C) exceeds many small-molecule drugs, indicating robust crystalline packing. This property aligns with its potential as a stable pharmacophore.
Solubility and Partitioning
Though solubility data are unavailable, the parent compound’s aqueous solubility is limited by its planar aromatic system and hydrogen-bonding capacity . The dimethyl groups may enhance lipophilicity, improving membrane permeability—a critical factor for bioavailability.
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